

An In-depth Technical Guide to 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylpyridin-3-ol

Cat. No.: B140910

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyridin-3-ol, a heterocyclic compound featuring a pyridine core with hydroxyl and methyl substituents, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its structural attributes make it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of **2-Methylpyridin-3-ol**, including its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The information presented herein is intended to serve as a technical resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is paramount for scientific communication and regulatory compliance. **2-Methylpyridin-3-ol** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Preferred IUPAC Name: **2-methylpyridin-3-ol**^{[1][2]}

This name clearly indicates a pyridine ring, a methyl group at position 2, and a hydroxyl group at position 3.

Synonyms: The compound is also known by several other names, which are frequently encountered in literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material procurement.

- 3-Hydroxy-2-methylpyridine[2][3][4][5]
- 2-Methyl-3-pyridinol[2]
- 3-Hydroxy-2-picoline[2]
- 3-Pyridinol, 2-methyl-[2]

Chemical Identifiers: For precise database searching and regulatory purposes, the following identifiers are essential:

- CAS Number: 1121-25-1[1][2][3]
- Molecular Formula: C₆H₇NO[1][3]
- Molecular Weight: 109.13 g/mol [2][3]
- InChIKey: AQSRRZGQRFFFGS-UHFFFAOYSA-N[1][2]
- SMILES: CC1=C(O)C=CC=N1[2]

Physicochemical Properties

The physical and chemical properties of **2-Methylpyridin-3-ol** dictate its behavior in chemical reactions, its formulation characteristics, and its potential biological interactions.

Property	Value	Source
Appearance	Beige-brown or light brown crystalline powder	[3][4]
Melting Point	168-169 °C	[4]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	0	[2]
XLogP3-AA (logP)	0.9	[2]

These properties suggest that **2-Methylpyridin-3-ol** is a relatively polar molecule with the potential for hydrogen bonding, which influences its solubility and interactions with biological macromolecules. The positive logP value indicates a degree of lipophilicity.

Synthesis and Manufacturing

The synthesis of **2-Methylpyridin-3-ol** is a key consideration for its availability in research and commercial applications. While specific, detailed industrial synthesis protocols are often proprietary, general synthetic strategies can be inferred from the chemical literature. The synthesis of pyridine derivatives can be complex, often requiring multi-step processes and careful control of reaction conditions to achieve the desired regioselectivity. Some general approaches to the synthesis of substituted pyridines include:

- Ring synthesis from acyclic precursors: This involves the condensation of aldehydes, ketones, and ammonia or amines.
- Modification of existing pyridine rings: This can involve functional group interconversions or substitution reactions.

One documented approach for the synthesis of related 2-amino-3-hydroxypyridines involves the reaction of furan derivatives with ammonia in the presence of an acid catalyst at elevated temperatures and pressures[6]. Another method involves the hydrogenation of a nitropyridine precursor[7].

The choice of a synthetic route is often dictated by factors such as the availability and cost of starting materials, the desired purity of the final product, and scalability.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs[8]. The unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor make pyridine derivatives attractive for targeting various biological receptors and enzymes[8][9].

4.1. Intermediate in Pharmaceutical Synthesis

2-Methylpyridin-3-ol serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its bifunctional nature, with both a nucleophilic hydroxyl group and a modifiable pyridine ring, allows for a variety of chemical transformations. It is specifically mentioned as a key intermediate in the synthesis of pyrimidine derivatives, which are a class of compounds with diverse biological activities, including antiviral applications[4][5].

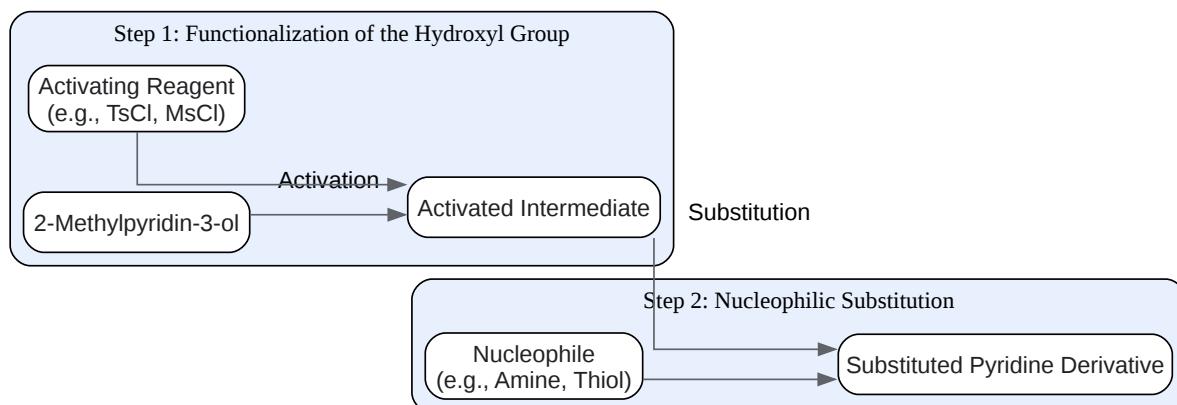
4.2. Core Structure in Bioactive Molecules

The 3-hydroxy-2-methylpyridine moiety is a core component of Vitamin B6, highlighting its biological significance[4]. This structural motif is recognized by biological systems and can be incorporated into drug candidates to enhance their interaction with specific targets. The methyl group can also play a crucial role in modulating the pharmacodynamic and pharmacokinetic properties of a drug molecule by influencing its conformation, metabolic stability, and binding affinity[10].

4.3. Agrochemicals and Specialty Materials

Beyond pharmaceuticals, pyridine derivatives like **2-Methylpyridin-3-ol** are utilized in the agrochemical industry for the development of new herbicides, insecticides, and fungicides[3]. The versatility of this compound also extends to the creation of specialty chemicals, such as advanced polymers and functional coatings[3].

Experimental Protocols and Characterization


5.1. Analytical Characterization

The identity and purity of **2-Methylpyridin-3-ol** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the molecular structure.
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and C=N bonds.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound[11].

5.2. Illustrative Synthetic Workflow: Conceptual

While a specific, validated protocol for the synthesis of **2-Methylpyridin-3-ol** from basic starting materials is not detailed in the provided search results, a conceptual workflow for a related transformation, such as the synthesis of a more complex derivative from **2-Methylpyridin-3-ol**, can be illustrated.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the derivatization of **2-Methylpyridin-3-ol**.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound. Based on available safety data sheets, **2-Methylpyridin-3-ol** is considered hazardous.

Hazard Statements:

- Harmful if swallowed[12][13].
- Causes skin irritation[12][13].
- Causes serious eye damage/irritation[12][13][14].
- May cause respiratory irritation[12][13][14].

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[12][13][14].
- Ventilation: Use only outdoors or in a well-ventilated area[12][14].
- Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[12][14].
- Storage: Store in a well-ventilated place and keep the container tightly closed[12].

In case of exposure, it is crucial to follow the first-aid measures outlined in the safety data sheet, such as rinsing the eyes cautiously with water, washing the skin with soap and water, and moving the individual to fresh air[12].

Conclusion

2-Methylpyridin-3-ol is a foundational chemical for advancements in pharmaceuticals, agrochemicals, and material science. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of a multitude of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in the creation of novel and effective products. The continued exploration of pyridine chemistry, with compounds like **2-Methylpyridin-3-ol** at its core, promises to yield significant contributions to science and industry.

References

- Matrix Fine Chemicals. **2-METHYLPYRIDIN-3-OL** | CAS 1121-25-1. [\[Link\]](#)
- PubChem. **2-Methylpyridin-3-ol** | C6H7NO | CID 70719. [\[Link\]](#)
- Global Chemical Network. The Utility of Pyridine Derivatives: Focus on 3-Hydroxy-2-methylpyridine. [\[Link\]](#)
- PubChem. 4,5-Bis(hydroxymethyl)
- PubChem. 2-((Dimethylamino)methyl)pyridin-3-ol. [\[Link\]](#)
- PubChem. 6-Amino-**2-methylpyridin-3-ol** | C6H8N2O | CID 13003121. [\[Link\]](#)
- PubChem. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128. [\[Link\]](#)
- National Institutes of Health. **2-Methylpyridin-3-ol** | C6H7NO | CID 70719 - PubChem. [\[Link\]](#)
- MDPI.
- Crysdot LLC. **2-Methylpyridin-3-ol** - Heterocyclic Compounds. [\[Link\]](#)
- ResearchGate.
- SIELC Technologies. **2-Methylpyridin-3-ol**. [\[Link\]](#)
- CAPS. Phytochemical: **2-Methylpyridin-3-ol**. [\[Link\]](#)
- ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [\[Link\]](#)
- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [\[Link\]](#)
- Google Patents. US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [\[Link\]](#)
- PubChem. 2-Methylpyridine | C5H4N(CH3) | CID 7975. [\[Link\]](#)
- PubMed.
- MDPI. Organic Compounds with Biological Activity. [\[Link\]](#)
- ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [\[Link\]](#)
- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-METHYLPYRIDIN-3-OL | CAS 1121-25-1 [matrix-fine-chemicals.com]
- 2. 2-Methylpyridin-3-ol | C6H7NO | CID 70719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. 3-Hydroxy-2-methylpyridine | 1121-25-1 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 7. 2-amino-6-methylpyridin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Methylpyridin-3-ol | SIELC Technologies [sielc.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylpyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140910#2-methylpyridin-3-ol-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com